molecular formula C23H25NO7 B14890651 Autophagy-IN-1

Autophagy-IN-1

Cat. No.: B14890651
M. Wt: 427.4 g/mol
InChI Key: RGNNYAWPIKPOLQ-PVBZKGQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy-IN-1 is a small molecule inhibitor that specifically targets the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Autophagy-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Autophagy-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Autophagy-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Autophagy-IN-1 exerts its effects by inhibiting key proteins involved in the autophagy pathway. It specifically targets the autophagy-related protein 5 (ATG5) and disrupts the formation of autophagosomes, which are essential for the degradation and recycling of cellular components. This inhibition leads to the accumulation of damaged organelles and proteins, ultimately affecting cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Autophagy-IN-1

This compound is unique due to its specific targeting of ATG5, which is a critical protein in the autophagy pathway. This specificity allows for more precise modulation of autophagy compared to other inhibitors that target broader aspects of the pathway .

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

tert-butyl N-[(3E,3aS,8bR)-3-[[(2R)-3,4-dimethyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-7-yl]carbamate

InChI

InChI=1S/C23H25NO7/c1-11-12(2)21(30-19(11)25)28-10-17-16-8-13-6-7-14(24-22(27)31-23(3,4)5)9-15(13)18(16)29-20(17)26/h6-7,9-10,16,18,21H,8H2,1-5H3,(H,24,27)/b17-10+/t16-,18-,21+/m0/s1

InChI Key

RGNNYAWPIKPOLQ-PVBZKGQNSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H]1O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=C(C(=O)OC1OC=C2C3CC4=C(C3OC2=O)C=C(C=C4)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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